molecular formula C12H16ClNO3 B1676130 Meclofenoxate CAS No. 51-68-3

Meclofenoxate

Cat. No.: B1676130
CAS No.: 51-68-3
M. Wt: 257.71 g/mol
InChI Key: XZTYGFHCIAKPGJ-UHFFFAOYSA-N
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Biological Activity

Meclofenoxate, also known as centrophenoxine, is a compound that has garnered attention for its potential cognitive-enhancing effects, particularly in aging populations. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on memory and cognition, and findings from recent studies.

This compound is believed to exert its effects primarily through the modulation of cholinergic neurotransmission. It is a structural analog of choline, which is a precursor for acetylcholine, a critical neurotransmitter involved in memory and learning. The compound enhances choline levels in the central nervous system (CNS), leading to increased acetylcholine synthesis. Studies have demonstrated that this compound significantly increases CNS choline levels in vivo, suggesting a robust mechanism for its cognitive-enhancing properties .

Additionally, this compound has been shown to stimulate glucose uptake and oxygen consumption in the brain, thereby enhancing energy metabolism. This is particularly relevant in the context of aging, where energy deficits can contribute to cognitive decline .

Clinical Studies

A notable double-blind study involving elderly subjects revealed that this compound improved the consolidation of new information into long-term memory. Participants receiving this compound reported increased mental alertness compared to those on placebo . The study involved 76 elderly participants over nine months, with significant improvements noted in memory performance metrics.

Group Memory Score (Months) Reported Alertness
This compound7.1367%
Placebo6.4742%
Control (Young)10.00-

This data indicates that this compound may not only enhance memory performance but also improve overall cognitive function in aging individuals.

Animal Studies

Research on animal models has further elucidated the effects of this compound on cognitive function. In a study involving rats, oral administration of this compound at 100 mg/kg for 37 days significantly improved memory impairment and reduced neuronal damage associated with oxidative stress . Additionally, a study using a rotenone-induced mouse model indicated that this compound could ameliorate symptoms related to Parkinson's disease by improving mitochondrial function and protecting against dopaminergic neuron loss .

Transcriptomic Analysis

Recent transcriptomic studies have provided insights into the molecular effects of this compound on brain aging. In Nothobranchius guentheri fish models treated with this compound for extended periods, significant upregulation of genes associated with synaptic transmission and neuronal activity was observed. However, while this compound compensated for some age-related declines in gene expression linked to neuronal activity, it also led to increased expression of inflammatory response genes, suggesting a complex interaction with aging processes .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Memory Enhancement in Elderly : A cohort study showed that elderly patients taking this compound experienced significant improvements in memory retention compared to controls.
  • Cognitive Decline Prevention : Another study highlighted that long-term administration of this compound could potentially delay cognitive decline associated with aging.

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYGFHCIAKPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046940
Record name Meclofenoxate
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Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-68-3
Record name Meclofenoxate
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Record name Meclofenoxate [INN:BAN:DCF]
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Record name Meclofenoxate
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Record name meclofenoxate
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Record name Meclofenoxate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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